![molecular formula C21H20N4O4S B297191 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297191.png)
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Furosemide, is a widely used diuretic drug. It is commonly used to treat edema and hypertension in patients with congestive heart failure, liver cirrhosis, and kidney disease. Furosemide is a sulfonamide derivative and acts by inhibiting the Na+/K+/2Cl- co-transporter in the loop of Henle, leading to increased excretion of sodium, chloride, and water.
Mechanism of Action
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione acts by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water. This results in decreased reabsorption of these ions, leading to diuresis and natriuresis. 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione also has vasodilatory effects, which may contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can cause electrolyte imbalances, particularly hypokalemia, hyponatremia, and hypocalcemia. It can also cause metabolic alkalosis due to increased excretion of hydrogen ions. 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can also cause ototoxicity, particularly in patients with renal impairment. It can also cause hyperuricemia and gout due to increased uric acid excretion.
Advantages and Limitations for Lab Experiments
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is widely used in laboratory experiments to induce diuresis and natriuresis in animal models. It is also used to study the effects of loop diuretics on renal function and electrolyte balance. However, 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has limitations in terms of its specificity and selectivity for the Na+/K+/2Cl- co-transporter, and its potential for off-target effects.
Future Directions
Future research on 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could focus on its potential use in treating other diseases such as acute lung injury, pulmonary edema, and acute kidney injury. There is also a need for more specific and selective loop diuretics that target the Na+/K+/2Cl- co-transporter without causing off-target effects. Additionally, further research could focus on the mechanisms underlying the ototoxicity and hyperuricemia associated with 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Synthesis Methods
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized by reacting 4-chloro-5-sulfamoylbenzoic acid with ethyl ester of N-(2-furoyl) piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3-methyl-2-thioxo-4,6-dihydropyrimidine-5-one in the presence of a catalyst such as acetic acid, to yield 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
Scientific Research Applications
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its therapeutic effects on various diseases such as hypertension, heart failure, and kidney disease. Recent research has also focused on its potential use in treating pulmonary edema and acute lung injury. 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been studied for its potential role in preventing acute kidney injury in patients undergoing cardiac surgery.
properties
Molecular Formula |
C21H20N4O4S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(5E)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H20N4O4S/c1-14-4-2-5-15(12-14)25-19(27)16(18(26)22-21(25)30)13-23-7-9-24(10-8-23)20(28)17-6-3-11-29-17/h2-6,11-13H,7-10H2,1H3,(H,22,26,30)/b16-13+ |
InChI Key |
MRFXQGMQWKPFLZ-DTQAZKPQSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/N3CCN(CC3)C(=O)C4=CC=CO4)/C(=O)NC2=S |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S |
solubility |
2.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



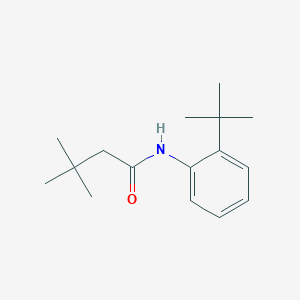
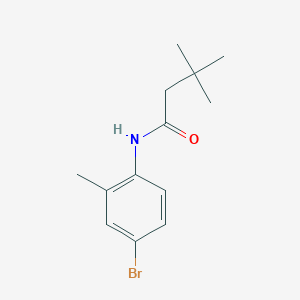
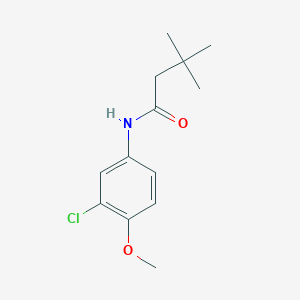
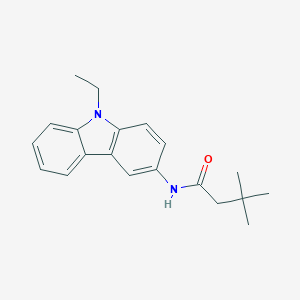
![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)
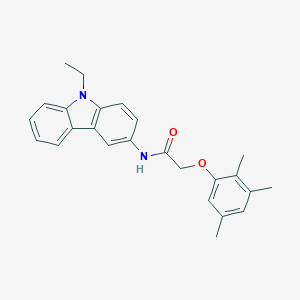
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![6-hydroxy-5-[(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-pyridinyl)methyl]-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297123.png)
![2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297126.png)
![3-methoxy-4-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297127.png)
![5-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297128.png)
![4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297129.png)
![5-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297131.png)
![2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297132.png)